

An In-depth Technical Guide to Substituted Thiophenedicarboxylates for Advanced Research

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Compound of Interest

Compound Name:	2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate
CAS No.:	5556-24-1
Cat. No.:	B188623

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Editorial Note: The initially requested compound, "**2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate**," contains a chemically inaccurate name. Standard chemical nomenclature dictates that a single carbon atom on an aromatic ring, such as the thiophene ring, cannot bear two separate substituents at the same position (e.g., both a methyl and a carboxylate group at position 2).

This guide therefore focuses on a closely related, structurally verified, and synthetically accessible compound: Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This molecule retains the core thiophene-2,5-dicarboxylate framework and incorporates key hydroxyl functionalities, making it a relevant and valuable subject for scientific exploration in medicinal chemistry and materials science.

Introduction: The Thiophene Scaffold and Its Significance

Thiophene-based molecules are a cornerstone of heterocyclic chemistry, renowned for their versatile biological activities and material properties. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, serves as a bioisostere for the benzene ring in many drug candidates, offering modulated physicochemical properties such as lipophilicity and metabolic stability. The strategic placement of functional groups like carboxylates and hydroxyls onto this scaffold creates compounds with significant potential as building blocks for novel pharmaceuticals and functional polymers.^{[1][2]}

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate ($C_8H_8O_6S$) is a prime example of such a functionalized scaffold. Its symmetrical structure, featuring two methyl ester groups and two hydroxyl groups, presents multiple reaction sites for further chemical elaboration, making it an attractive starting point for the synthesis of more complex molecules.

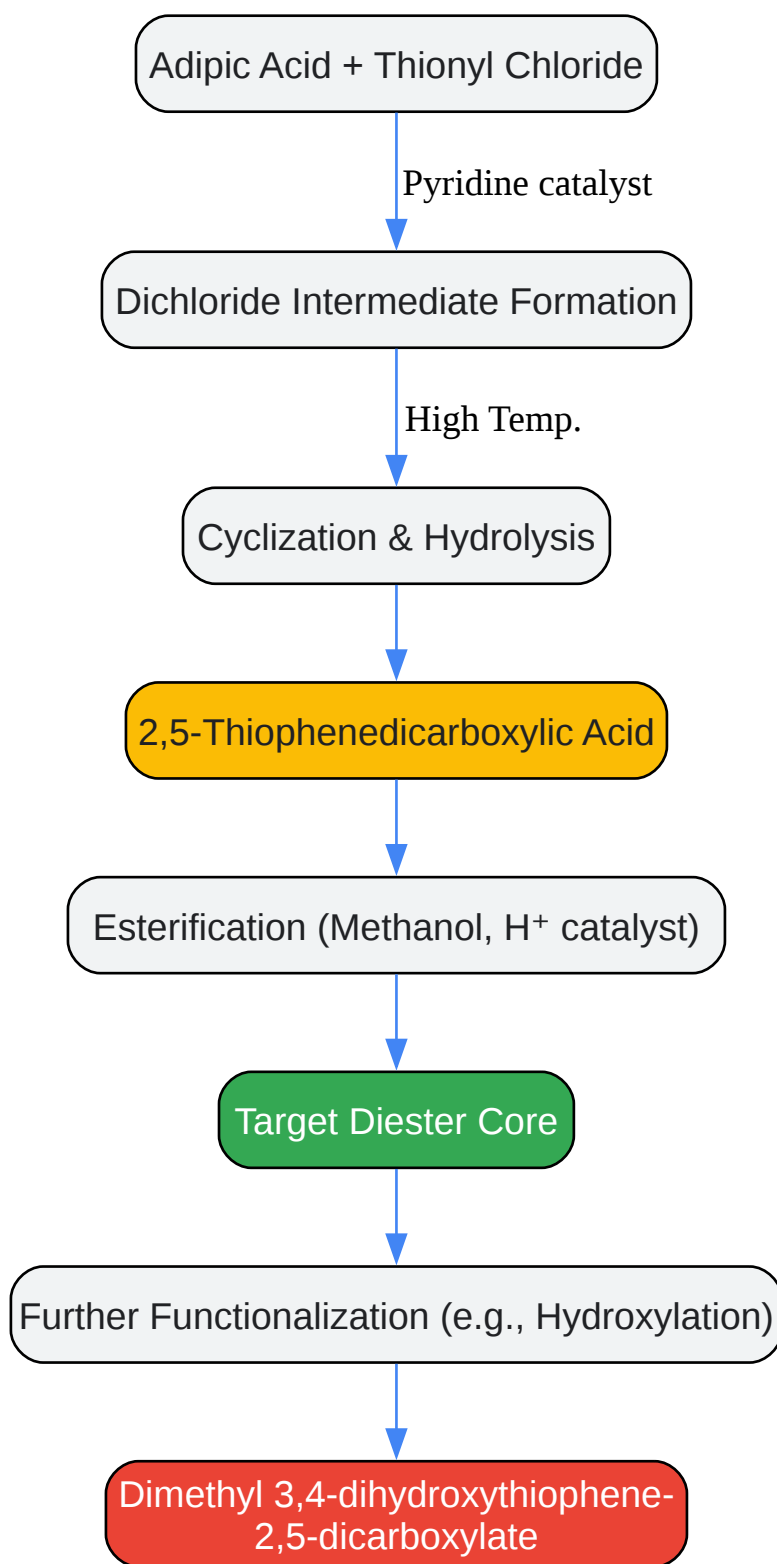
Chemical Structure and Physicochemical Properties

The core of the molecule is a central thiophene ring. Key substitutions include:

- Positions 2 and 5: Substituted with methyl carboxylate groups ($-COOCH_3$).
- Positions 3 and 4: Substituted with hydroxyl groups ($-OH$).

This highly substituted nature influences its electronic properties, solubility, and reactivity. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the ester groups provide sites for hydrolysis or amidation.

Structural Diagram



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Caption: Generalized synthetic pathway to substituted thiophene dicarboxylates.

Experimental Protocol: Synthesis of 2,5-Thiophenedicarboxylic Acid from Adipic Acid[6]

This protocol is adapted from established patent literature and should be performed by trained personnel with appropriate safety precautions.

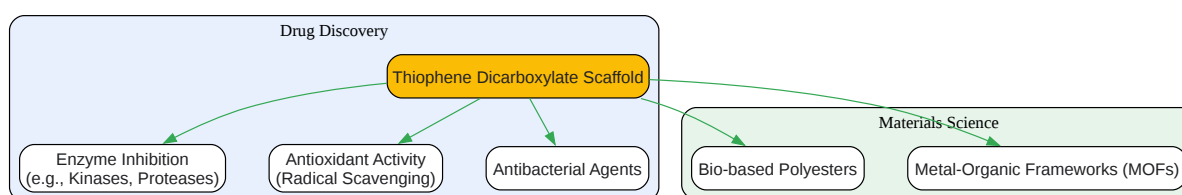
- **Initial Reaction Setup:** To a reaction vessel, add 3 to 6 parts of thionyl chloride and a catalytic amount of pyridine (0.05 to 0.2 mol per mol of adipic acid).
- **Adipic Acid Addition:** Slowly add 1 part of adipic acid to the mixture. The temperature can range from 20°C to 90°C.
- **Heating and Thionyl Chloride Addition:** Heat the mixture to between 85°C and 95°C. At this temperature, add a further 4 to 7 parts of thionyl chloride.
- **Solvent Removal:** After the reaction is sustained, remove excess thionyl chloride and volatile by-products via distillation under reduced pressure (10-50 mbar) at 80°C to 110°C.
- **Final Cyclization:** Bring the reaction to completion by heating the remaining mixture to a temperature between 140°C and 160°C. This forms the dicarboxylic acid dichloride.
- **Hydrolysis:** The resulting acid dichloride is carefully hydrolyzed with an aqueous solution of an alkali metal hydroxide (e.g., NaOH) to form the disodium salt of the dicarboxylic acid.
- **Acidification:** The free 2,5-thiophenedicarboxylic acid is precipitated from the aqueous solution by acidification with a mineral acid (e.g., HCl), collected by filtration, washed, and dried. [3]

Applications in Drug Development and Materials Science

The thiophene-2,5-dicarboxylic acid scaffold is a "privileged" structure in medicinal chemistry and a versatile monomer in polymer science.

Potential Signaling Pathways and Drug Action

Thiophene derivatives are known to interact with a wide range of biological targets. While the specific activity of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is not extensively documented, its structural motifs suggest potential applications. For instance, substituted thiophenes have been investigated for their antibacterial and antioxidant activities. [4] The dihydroxy substitution pattern on the aromatic ring is reminiscent of catechols, which are known to be involved in redox cycling and metal chelation, suggesting potential roles as enzyme inhibitors or radical scavengers.



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Caption: Key application areas for the thiophene-2,5-dicarboxylate scaffold.

Monomer for Bio-based Polymers

2,5-Thiophenedicarboxylic acid (TFDCA) is a bio-based monomer that can replace petroleum-derived terephthalic acid in polyester synthesis. Polyesters synthesized from TFDCA and various aliphatic diols have shown promising thermal and mechanical properties, in some cases comparable to polyethylene terephthalate (PET). [2] The presence of the sulfur atom in the thiophene ring imparts unique properties to these polymers, including altered rigidity and potential for enhanced degradability. The development of such bio-based polyesters is a significant step towards sustainable materials. [2]

Conclusion and Future Outlook

While the originally named compound remains structurally elusive, the exploration of its close analog, Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, and the parent 2,5-

thiophenedicarboxylic acid scaffold reveals a rich field of chemical possibility. The synthetic accessibility of this class of compounds, combined with their proven utility in both materials science and as precursors for biologically active molecules, ensures their continued importance. Future research will likely focus on asymmetric functionalization of the thiophene ring to create chiral building blocks for drug synthesis and the fine-tuning of polymerization conditions to generate novel bio-based materials with tailored properties.

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